molecular formula C13H23N3O7S B15144850 S-(1-Methyl-2-hydroxyethyl)glutathione-d6

S-(1-Methyl-2-hydroxyethyl)glutathione-d6

Cat. No.: B15144850
M. Wt: 371.44 g/mol
InChI Key: QFCICQXODPSLQK-DWEFYRJXSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

S-(1-Methyl-2-hydroxyethyl)glutathione-d6: is a deuterated derivative of S-(1-Methyl-2-hydroxyethyl)glutathione. It is a biochemical compound used primarily in proteomics research. The molecular formula of this compound is C13H17D6N3O7S, and it has a molecular weight of 371.44 .

Preparation Methods

Synthetic Routes and Reaction Conditions

Industrial Production Methods

Industrial production methods for S-(1-Methyl-2-hydroxyethyl)glutathione-d6 are also not well-documented. Typically, such compounds are produced in specialized laboratories with the capability to handle isotopic labeling and purification processes. The production would involve stringent quality control measures to ensure the purity and isotopic enrichment of the final product.

Chemical Reactions Analysis

Types of Reactions

S-(1-Methyl-2-hydroxyethyl)glutathione-d6 can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Halogens, nucleophiles, and other substituting agents.

Major Products Formed

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce thiols or alcohols.

Scientific Research Applications

S-(1-Methyl-2-hydroxyethyl)glutathione-d6 is primarily used in proteomics research. Its applications include:

    Chemistry: Used as a standard or reference compound in mass spectrometry to study the behavior of glutathione derivatives.

    Biology: Employed in studies of cellular redox states and oxidative stress.

    Medicine: Investigated for its potential role in detoxification processes and as a biomarker for certain diseases.

    Industry: Utilized in the development of pharmaceuticals and other biochemical products.

Mechanism of Action

The mechanism of action of S-(1-Methyl-2-hydroxyethyl)glutathione-d6 involves its interaction with cellular thiol groups. It can act as an antioxidant, protecting cells from oxidative damage by neutralizing reactive oxygen species. The molecular targets and pathways involved include glutathione-dependent enzymes and redox signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    S-(1-Methyl-2-hydroxyethyl)glutathione: The non-deuterated parent compound.

    Glutathione: A tripeptide involved in cellular detoxification.

    N-Acetylcysteine: A precursor to glutathione with antioxidant properties.

Uniqueness

S-(1-Methyl-2-hydroxyethyl)glutathione-d6 is unique due to its deuterium labeling, which makes it particularly useful in mass spectrometry studies. The presence of deuterium atoms allows for the differentiation of this compound from its non-deuterated counterparts, providing valuable insights into metabolic pathways and reaction mechanisms.

Properties

Molecular Formula

C13H23N3O7S

Molecular Weight

371.44 g/mol

IUPAC Name

(2S)-2-amino-5-[[(2R)-1-(carboxymethylamino)-3-(1,1,1,2,3,3-hexadeuterio-3-hydroxypropan-2-yl)sulfanyl-1-oxopropan-2-yl]amino]-5-oxopentanoic acid

InChI

InChI=1S/C13H23N3O7S/c1-7(5-17)24-6-9(12(21)15-4-11(19)20)16-10(18)3-2-8(14)13(22)23/h7-9,17H,2-6,14H2,1H3,(H,15,21)(H,16,18)(H,19,20)(H,22,23)/t7?,8-,9-/m0/s1/i1D3,5D2,7D

InChI Key

QFCICQXODPSLQK-DWEFYRJXSA-N

Isomeric SMILES

[2H]C([2H])([2H])C([2H])(C([2H])([2H])O)SC[C@@H](C(=O)NCC(=O)O)NC(=O)CC[C@@H](C(=O)O)N

Canonical SMILES

CC(CO)SCC(C(=O)NCC(=O)O)NC(=O)CCC(C(=O)O)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.